6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile
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Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both a cyclopentane and a pyridine ring, with a nitrile group attached to the carbon at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile can be achieved through various methods. One efficient method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives through a series of reactions, including the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include manganese triflate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
Major products formed from these reactions include oxidized analogues, reduced derivatives, and substituted compounds with modified functional groups. These products can be further utilized in various applications, including as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile exerts its effects depends on its specific application. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce therapeutic effects .
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound has a similar structure but with the nitrile group at position 3 instead of position 5.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue of the compound, where the nitrile group is replaced by a carbonyl group.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: A related compound with a pyrazine ring instead of a pyridine ring.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-7-3-4-9-8(7)2-1-5-11-9/h1-2,5,7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUBLFXQDZDHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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